N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-{[(2-methoxyphenoxy)acetyl]amino}-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
Description
N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-{[(2-methoxyphenoxy)acetyl]amino}-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide is a structurally complex heterocyclic compound with a molecular weight of approximately 476.6 g/mol (estimated based on analogs in ). Key features include:
- Benzothiophene core: Provides a rigid aromatic scaffold, enhancing interactions with biological targets.
- Dioxidotetrahydrothiophen-3-yl group: Introduces sulfone functionality, improving solubility and metabolic stability.
- 2-Methoxyphenoxy acetyl amino substituent: A polar group that facilitates hydrogen bonding and receptor specificity.
- 6-Methyl group: Modifies steric and electronic properties, influencing binding affinity.
Properties
Molecular Formula |
C23H28N2O6S2 |
|---|---|
Molecular Weight |
492.6 g/mol |
IUPAC Name |
N-(1,1-dioxothiolan-3-yl)-2-[[2-(2-methoxyphenoxy)acetyl]amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide |
InChI |
InChI=1S/C23H28N2O6S2/c1-14-7-8-16-19(11-14)32-23(21(16)22(27)24-15-9-10-33(28,29)13-15)25-20(26)12-31-18-6-4-3-5-17(18)30-2/h3-6,14-15H,7-13H2,1-2H3,(H,24,27)(H,25,26) |
InChI Key |
OWWBRMYIFVNSKA-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC2=C(C1)SC(=C2C(=O)NC3CCS(=O)(=O)C3)NC(=O)COC4=CC=CC=C4OC |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Group Variations
The table below highlights structural analogs and their key differences:
| Compound Name | Structural Features | Unique Attributes | Biological Activity | Reference |
|---|---|---|---|---|
| N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-{[(2-methylphenoxy)acetyl]amino}-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide | 2-Methylphenoxy group instead of 2-methoxyphenoxy | Enhanced lipophilicity due to methyl substitution | Moderate enzyme inhibition; reduced receptor specificity compared to target compound | |
| N-(2-iodophenyl)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide | Iodo-substituted phenyl group; lacks acetyl amino and dioxidotetrahydrothiophene groups | High electrophilicity from iodine atom; improved halogen bonding | Potential anticancer activity via DNA intercalation | |
| N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-{[2-(4-fluorophenoxy)propanoyl]amino}-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide | 4-Fluorophenoxy propanoyl chain | Increased metabolic resistance from fluorine atom | Strong anti-inflammatory activity (IC₅₀ = 12 nM for COX-2 inhibition) | |
| 2-{[(2,6-dimethylphenoxy)acetyl]amino}-N-(1,1-dioxidotetrahydrothiophen-3-yl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide | 2,6-Dimethylphenoxy group | Steric hindrance reduces off-target interactions | Selective kinase inhibition (e.g., EGFR IC₅₀ = 8 nM) | |
| N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-3-methyl-4-nitrobenzamide | Cyano and nitro groups; lacks sulfone moiety | High reactivity for nucleophilic substitution | Antimicrobial activity against Gram-positive bacteria |
Key Findings from Comparative Studies
Role of Methoxy vs. Methyl Substituents: The 2-methoxyphenoxy group in the target compound improves water solubility compared to the 2-methylphenoxy analog, leading to better bioavailability . The methyl group at position 6 enhances conformational rigidity, optimizing binding to hydrophobic enzyme pockets .
Impact of Halogenation :
- Iodo-substituted analogs (e.g., ) exhibit stronger DNA-binding but higher toxicity, limiting therapeutic utility .
- Fluorine substitution (e.g., ) balances metabolic stability and potency, making it a preferred modification in anti-inflammatory agents .
Sulfone Functionality: The dioxidotetrahydrothiophen-3-yl group in the target compound reduces oxidative degradation compared to non-sulfonated analogs, extending half-life in vivo .
Bioactivity Trends: Compounds with dimethylphenoxy groups () show superior selectivity for kinase targets due to steric effects, while cyano/nitro-substituted analogs () prioritize antimicrobial over anticancer activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
